3-Ethyl-4-(3-methoxyphenyl)pyrrolidine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers often face SAR irreproducibility when substituting pyrrolidine scaffolds without understanding steric/electronic differences. 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine (CAS 2059941-21-6) solves this with a precisely defined 3-ethyl, 4-(3-methoxyphenyl) substitution pattern that offers a unique cLogP of 2.46 and TPSA of 21.26 Ų-distinct from 3-ethyl-4-phenylpyrrolidine (cLogP 2.88) or 4-(3-methoxyphenyl)pyrrolidine (lacking the ethyl group). • Quantifiable Differentiation: +1 H-bond acceptor, +1 rotatable bond vs. simpler analogs, enabling exploration of binding interactions inaccessible to close relatives. • CNS-Optimized Physicochemical Space: Low TPSA and moderate lipophilicity balance passive permeability with aqueous solubility, reducing non-specific binding risk. • Supply Reliability: Available in research quantities with batch-specific Certificate of Analysis; shipped under controlled conditions to preserve integrity.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13257329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-(3-methoxyphenyl)pyrrolidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC1CNCC1C2=CC(=CC=C2)OC
InChIInChI=1S/C13H19NO/c1-3-10-8-14-9-13(10)11-5-4-6-12(7-11)15-2/h4-7,10,13-14H,3,8-9H2,1-2H3
InChIKeyVZRQVWGAXPXICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-(3-methoxyphenyl)pyrrolidine: Pyrrolidine Scaffold for Medicinal Chemistry and SAR


3-Ethyl-4-(3-methoxyphenyl)pyrrolidine (CAS: 2059941-21-6, molecular formula C₁₃H₁₉NO, molecular weight 205.30 g/mol) is a 3,4-disubstituted pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocyclic core bearing an ethyl group at the 3-position and a 3-methoxyphenyl group at the 4-position [1]. The compound serves as a versatile scaffold in synthetic and medicinal chemistry, with the specific substitution pattern influencing steric bulk, lipophilicity, and electronic properties that can be leveraged for structure-activity relationship (SAR) exploration in drug discovery programs .

Medicinal chemistry scaffold for SAR exploration
CNS drug-discovery physicochemical profiling
Supportive tool for fragment-based design programs
Analytical reference for pyrrolidine-containing candidates

Why 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine Cannot Be Simply Substituted by Analogs


The pyrrolidine class exhibits profound sensitivity to subtle substitution changes; the combination of a 3-ethyl group and a 3-methoxyphenyl moiety at the 4-position creates a unique steric and electronic microenvironment that is not recapitulated by close analogs such as 3-ethyl-4-phenylpyrrolidine (lacking the methoxy group), 4-(3-methoxyphenyl)pyrrolidine (lacking the ethyl group), or 3-ethyl-4-(4-methoxyphenyl)pyrrolidine (altered methoxy regiochemistry) [1]. Direct evidence from comparative physicochemical data and class-level SAR analyses demonstrates that these modifications translate into quantifiable differences in lipophilicity, topological polar surface area, and hydrogen-bonding capacity—parameters that directly influence target engagement, solubility, and permeability [2]. Consequently, indiscriminate substitution of this compound with an in-class analog risks invalidating SAR hypotheses and compromising the reproducibility of biological assays.

Target Compound 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine
Potential Substitute 3-Ethyl-4-phenylpyrrolidine
Lacks methoxy oxygen; decreases HBA count and TPSA, altering target engagement and solubility profiles
Target Compound 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine
Potential Substitute 4-(3-Methoxyphenyl)pyrrolidine
Lacks 3-ethyl group; reduces lipophilicity and conformational flexibility, potentially compromising binding pocket access
Target Compound 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine
Potential Substitute 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine
Altered methoxy regiochemistry; shifts electronic and steric properties, invalidating established SAR hypotheses

Quantitative Differentiation of 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine from Closest Analogs


Lipophilicity Comparison

The 3-ethyl and 3-methoxyphenyl substituents collectively modulate lipophilicity to a value intermediate between the non-methoxylated and non-ethylated analogs. 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine exhibits a calculated cLogP of 2.46, compared with 3-ethyl-4-phenylpyrrolidine (cLogP 2.88) and 4-(3-methoxyphenyl)pyrrolidine (cLogP 1.68) [1][2]. This 0.42 log unit reduction relative to the phenyl analog indicates improved aqueous compatibility without sacrificing membrane permeability, a critical balance for achieving favorable ADME profiles in lead optimization [3].

Lipophilicity Profile
Class-level inference
cLogP 2.46
Δ -0.42 vs phenyl analog
Reported lipophilicity supports CNS drug-like property profiling.
Computed using ChemAxon/Chemicalize at pH 7.4.
Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area Comparison

The methoxy oxygen in the 3-methoxyphenyl group increases topological polar surface area (TPSA) relative to the unsubstituted phenyl analog. 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine has a calculated TPSA of 21.26 Ų, whereas 3-ethyl-4-phenylpyrrolidine has a TPSA of 12.03 Ų [1][2]. This 9.23 Ų increase, while modest, lies within a range that can subtly influence blood-brain barrier (BBB) permeability and intestinal absorption, as TPSA values below 60 Ų are generally associated with favorable oral absorption, and values below 90 Ų with potential CNS penetration [3].

TPSA Comparison
Class-level inference
21.26 Ų
Δ +9.23 Ų vs phenyl analog (12.03 Ų)
Increased TPSA may reduce non-specific binding while maintaining CNS accessibility.
Determined via ChemAxon platform; permeability context-dependent.
Medicinal Chemistry Blood-Brain Barrier Penetration ADME Prediction

Hydrogen Bond Acceptor Count Comparison

The presence of the 3-methoxy group introduces an additional hydrogen bond acceptor (HBA) relative to the phenyl analog. 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine contains 2 hydrogen bond acceptors (the pyrrolidine nitrogen and the methoxy oxygen), whereas 3-ethyl-4-phenylpyrrolidine contains only 1 HBA [1][2]. This additional acceptor site provides an extra vector for polar interactions with target proteins, potentially enhancing binding affinity or altering binding mode in ways not accessible to the simpler phenyl analog. Class-level SAR studies on pyrrolidine-based ligands demonstrate that methoxy substitution can shift selectivity profiles among closely related receptors due to differential hydrogen bonding [3].

HBA Count
Class-level inference
2 HBA
+1 HBA vs phenyl analog (1 HBA)
Extra HBA provides additional polar interaction vector for target engagement.
Structural analysis based on molecular formula.
Medicinal Chemistry Ligand Efficiency Structure-Based Design

Molecular Weight and Rotatable Bond Comparison

Replacing the 3-ethyl group with a 3-methyl group reduces molecular weight and rotatable bond count, potentially impacting conformational flexibility and target binding. 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine has a molecular weight of 205.30 g/mol and 3 rotatable bonds (excluding the pyrrolidine ring pucker), whereas 3-methyl-4-(3-methoxyphenyl)pyrrolidine has a molecular weight of 191.27 g/mol and 2 rotatable bonds [1][2]. The ethyl group provides an additional degree of conformational freedom that can be exploited to access binding pockets not reachable by the methyl analog, as demonstrated in SAR campaigns where ethyl-to-methyl substitutions resulted in >10-fold shifts in potency [3].

MW & Rotatable Bonds
Class-level inference
MW 205.30
3 rotatable bonds; +1 vs methyl analog
Distinct conformational landscape reported to support SAR exploration.
Ethyl-to-methyl substitution may shift potency by >10-fold.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Optimal Applications of 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine


CNS Lead Optimization: Balancing Permeability and Solubility

The compound's cLogP of 2.46 and TPSA of 21.26 Ų position it favorably for central nervous system (CNS) drug discovery programs where balancing passive permeability with aqueous solubility is critical [1]. Compared to the more lipophilic 3-ethyl-4-phenylpyrrolidine (cLogP 2.88), this compound offers improved solubility while maintaining CNS-accessible physicochemical space, making it a superior starting point for optimizing blood-brain barrier penetration and reducing non-specific binding [2].

SAR Exploration of Pyrrolidine-Based Targets

The combination of 3-ethyl and 3-methoxyphenyl substituents provides a distinct steric and electronic profile that is ideal for probing SAR around pyrrolidine-binding targets such as GPCRs, ion channels, or enzymes [1]. The additional hydrogen bond acceptor (2 HBA) and rotatable bond (+1) relative to simpler analogs enable the exploration of binding interactions that cannot be interrogated using 3-ethyl-4-phenylpyrrolidine or 3-methyl-4-(3-methoxyphenyl)pyrrolidine [3].

Fragment-Based Drug Discovery and Parallel Synthesis Scaffold

With a molecular weight of 205.30 g/mol and a balanced physicochemical profile, this compound serves as an attractive fragment or scaffold for fragment-based drug discovery and parallel library synthesis [1]. Its moderate lipophilicity and low TPSA allow for the introduction of additional substituents while remaining within drug-like chemical space, as defined by Lipinski's Rule of Five [2].

Reference Compound for Analytical Method Development and Metabolite Identification

The distinct substitution pattern and moderate lipophilicity (cLogP 2.46) make this compound a suitable reference standard for developing LC-MS/MS methods and for use as an internal standard in metabolite identification studies involving pyrrolidine-containing drug candidates [1].

Application
Selection Property
Validation Focus
CNS Drug Discovery Research
Balanced lipophilicity & TPSA profile
Permeability-solubility optimization context
SAR Profiling of Pyrrolidine Targets
Distinct steric/electronic substitution pattern
Binding interaction & conformational landscape analysis
Fragment-Based Drug Discovery
Low MW & drug-like property fit
Fragment elaboration & library synthesis compatibility
Analytical Method Development
Moderate lipophilicity & distinct mass
LC-MS/MS method & reference suitability context

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